molecular formula C14H13ClN2O2 B11847557 Methyl 5-((4-chlorobenzyl)amino)nicotinate

Methyl 5-((4-chlorobenzyl)amino)nicotinate

Cat. No.: B11847557
M. Wt: 276.72 g/mol
InChI Key: RCZXVPITFRHVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((4-chlorobenzyl)amino)nicotinate: is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is a derivative of nicotinic acid and features a chlorobenzyl group attached to the amino group at the 5-position of the nicotinate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-chlorobenzyl)amino)nicotinate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-chlorobenzyl)amino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Methyl 5-((4-chlorobenzyl)amino)nicotinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Methyl 5-((4-chlorobenzyl)amino)nicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Methyl 5-((4-chlorobenzyl)amino)nicotinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

methyl 5-[(4-chlorophenyl)methylamino]pyridine-3-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-19-14(18)11-6-13(9-16-8-11)17-7-10-2-4-12(15)5-3-10/h2-6,8-9,17H,7H2,1H3

InChI Key

RCZXVPITFRHVPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN=C1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.